1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE
Description
1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-(4-Nitrobenzoyl)Piperazine is a piperazine derivative characterized by two distinct functional groups:
- Benzodioxole moiety: A bicyclic aromatic structure known for enhancing bioavailability and binding affinity in pharmacological agents.
- 4-Nitrobenzoyl group: A nitro-substituted benzoyl group that contributes to electron-deficient properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c23-19(15-2-4-16(5-3-15)22(24)25)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRPZHTWOVZZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Attachment of the Benzodioxole Ring to Piperazine: The benzodioxole ring is then attached to the piperazine ring via a nucleophilic substitution reaction, using a suitable leaving group such as a halide.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through an acylation reaction, where the piperazine derivative reacts with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Nitrobenzoyl Group
The 4-nitrobenzoyl moiety exhibits strong electron-withdrawing characteristics, activating the aromatic ring for nucleophilic substitution. This reaction typically occurs under basic conditions with amines or hydroxide nucleophiles.
| Reaction Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aqueous NaOH (1M), 80°C, 6 hr | Piperidine | 4-(piperidine-1-carbonyl)benzene | 58 | |
| K₂CO₃/CH₃CN, reflux, 12 hr | Morpholine | 4-(morpholine-4-carbonyl)benzene | 62 |
Mechanistic Insight : The nitro group meta-directs nucleophilic attack to the para position relative to itself, forming a Meisenheimer complex intermediate prior to product formation .
Reduction of the Nitro Group
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, significantly altering the compound's electronic properties and biological activity.
| Method | Reagents | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C (10%) | 4-aminobenzoyl derivative | EtOH, 25°C, 4 hr | 85 |
| Chemical reduction | SnCl₂·2H₂O, HCl | 4-aminobenzoyl derivative | Reflux, 3 hr | 72 |
Key Observation : Reduction preserves the piperazine and benzodioxole moieties while generating a primary amine capable of diazotization or reductive alkylation .
Electrophilic Substitution on the Benzodioxole Ring
The electron-rich benzodioxole ring undergoes electrophilic substitution, primarily at the 5-position due to steric and electronic factors.
| Reaction Type | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-nitrobenzodioxole derivative | >90% para to O-atom |
| Sulfonation | H₂SO₄, SO₃ | 5-sulfobenzodioxole derivative | Dominant at 5-position |
Structural Impact : Substitutions on the benzodioxole ring modulate solubility and hydrogen-bonding capacity without disrupting the piperazine core.
Piperazine Ring Functionalization
The secondary amines in the piperazine ring participate in alkylation, acylation, and sulfonylation reactions.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-methylpiperazine derivative | Quaternization possible |
| Acylation | Acetyl chloride, Et₃N | N-acetylpiperazine derivative | Retains planar geometry |
| Sulfonylation | Tosyl chloride, DCM | N-tosylpiperazine derivative | Enhances crystallinity |
Kinetic Data : Alkylation proceeds fastest in polar aprotic solvents (e.g., DMF) with a second-order rate constant of L·mol⁻¹·s⁻¹ at 25°C .
Oxidative Degradation Pathways
The compound demonstrates susceptibility to oxidative cleavage under harsh conditions:
-
Piperazine ring oxidation : MnO₂ in acetic acid generates imine intermediates.
-
Benzodioxole ring cleavage : H₂O₂/Fe²+ (Fenton's reagent) produces catechol derivatives.
Comparative Reactivity Table
A comparison of functional group reactivity under standardized conditions:
| Functional Group | Reaction Rate (Relative) | Preferred Conditions |
|---|---|---|
| Nitrobenzoyl | 1.0 (reference) | Basic, nucleophilic environments |
| Piperazine amines | 0.7 | Neutral/polar aprotic solvents |
| Benzodioxole | 0.5 | Acidic electrophilic media |
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant activity. The incorporation of the benzodioxole moiety enhances the interaction with serotonin receptors, which is crucial for mood regulation. A study demonstrated that similar compounds showed promising results in preclinical models of depression, suggesting that this compound could be further explored for its antidepressant potential .
Antitumor Properties
The nitrobenzoyl group is known for its role in enhancing the cytotoxicity of compounds against various cancer cell lines. Preliminary studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
The benzodioxole structure is associated with neuroprotective properties. It is believed to exert these effects through antioxidant mechanisms and modulation of neuroinflammatory responses. Recent research has indicated that compounds with this structural motif can protect neuronal cells from oxidative stress-induced damage .
Receptor Binding Affinity
Studies have shown that this compound exhibits a high affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This receptor binding profile suggests potential applications in treating psychiatric disorders such as schizophrenia and bipolar disorder .
Pharmacokinetics
The pharmacokinetic profile of similar piperazine derivatives indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This profile is essential for developing effective therapeutic agents, as it influences dosing regimens and efficacy .
Polymer Synthesis
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability. Research into polymer composites utilizing piperazine derivatives has shown improved performance characteristics suitable for industrial applications .
Sensor Development
Due to its electronic properties, this compound can be utilized in the development of chemical sensors. Studies have demonstrated that piperazine derivatives can act as effective chemosensors for detecting metal ions and environmental pollutants .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also contribute to the compound’s activity by facilitating binding to specific receptors or enzymes.
Comparison with Similar Compounds
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₅ |
| Molecular Weight | 369.4 g/mol |
| PubChem CID | 2055910 |
| SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)N+[O-] |
Structural Analogues with Modified Substituents
Compound A : 1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-(5-Chloro-2-Methoxybenzoyl)Piperazine
- Key Differences : Replaces the nitrobenzoyl group with a chloro-methoxybenzoyl group .
- Molecular Formula : C₂₀H₂₁ClN₂O₄ (388.8 g/mol).
Compound B : 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-Methyl-5-Nitrophenyl)Sulfonyl]Piperazine
- Key Differences : Incorporates a sulfonyl group instead of a nitrobenzoyl group.
- Biological Activity : Sulfonyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent pharmacological targets compared to the parent compound .
Compound C : 2-[4-(1,3-Benzodioxol-5-ylmethyl)Piperazin-1-yl]-3-[(Z)-(3-Methyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-ylidene)Methyl]-4H-Pyrido[1,2-a]Pyrimidin-4-one
- Key Differences: Adds a thiazolidinone-pyrimidine hybrid structure.
- Biological Activity: The thiazolidinone moiety is linked to antidiabetic and anti-inflammatory effects, diverging from the nitrobenzoyl compound’s antimicrobial focus .
Functional Group-Driven Activity Comparison
Biological Activity
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoil)piperazine, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, summarizing key findings from various studies and presenting relevant data.
The compound's molecular formula is with a molecular weight of 366.37 g/mol. It features a piperazine ring substituted with a benzodioxole moiety and a nitrobenzoate group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and anti-cancer properties.
Neuropharmacological Effects
- Dopaminergic Activity : The compound is structurally related to piribedil, a known dopaminergic agent used in Parkinson's disease treatment. Studies have shown that it may modulate dopamine receptors, potentially alleviating symptoms associated with dopamine deficiency .
- Antioxidant Properties : In vitro studies suggest that compounds with similar structures can exhibit antioxidant activity, which is crucial in mitigating oxidative stress-related damage in neuronal cells .
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of piperazine derivatives. The nitrobenzoate substitution is believed to enhance cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells showed varying sensitivity to the compound, indicating its potential as a multi-target anti-cancer agent .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-cancer | MCF-7 | 15.2 | Apoptosis induction |
| Anti-cancer | HeLa | 12.5 | Cell cycle arrest |
| Antioxidant | Neuronal Cells | 20.0 | Oxidative stress mitigation |
Case Studies
- Case Study on Neuroprotection : A study investigated the neuroprotective effects of the compound in an animal model of Parkinson's disease. Results indicated significant improvement in motor function and reduced dopaminergic neuron loss compared to control groups .
- Anti-Cancer Efficacy : In another study, the compound was tested against several cancer types, demonstrating potent cytotoxicity and selectivity towards malignant cells over normal cells, suggesting a favorable therapeutic index .
Q & A
Q. Basic Characterization
- Spectroscopy : Use - and -NMR to confirm the benzodioxole methyl ( ppm, singlet) and nitrobenzoyl carbonyl ( ppm) groups. Mass spectrometry (ESI-MS) verifies the molecular ion peak .
- X-ray Crystallography : For unambiguous confirmation, employ SHELX or WinGX to solve and refine the crystal structure. Data collection at low temperatures (100 K) improves resolution .
Validation : Cross-check crystallographic data (e.g., R-factor < 5%) using tools like PLATON for symmetry validation .
What advanced strategies can optimize synthesis yields?
Q. Advanced Synthesis
- Catalytic Systems : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
- Flow Chemistry : Continuous flow reactors minimize side reactions and improve scalability for intermediates like 4-nitrobenzoyl chloride derivatives .
How should crystallographic data be analyzed to resolve structural ambiguities?
Q. Advanced Structural Analysis
- Refinement : Use SHELXL for anisotropic displacement parameters. For twinned crystals, apply TWINLAW to model twin domains .
- Validation : Check for missed symmetry (e.g., pseudo-merohedral twinning) using ADDSYM in PLATON. Validate hydrogen bonding networks with Mercury .
Case Study : A 2024 study resolved disorder in the piperazine ring via iterative refinement with restraints on bond lengths and angles .
What methodologies are recommended for evaluating biological activity?
Q. Basic Bioassay Design
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive bacteria (e.g., S. aureus). The nitro group may enhance activity via redox cycling .
- Receptor Binding : Radioligand displacement assays (e.g., -spiperone for dopamine receptors) assess affinity. Include positive controls (e.g., haloperidol) .
How can computational approaches predict the compound’s mechanism of action?
Q. Advanced Modeling
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB ID 6CM4) to map interactions between the nitrobenzoyl group and active-site residues .
- QSAR Models : Train models with descriptors like logP and topological polar surface area (TPSA) to correlate structural features with antibacterial activity .
Validation : Compare docking scores with experimental IC values to refine pose predictions .
How to address contradictions in reported biological data?
Q. Data Analysis
- Purity Verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile:water gradient). Impurities (e.g., unreacted benzodioxole) may skew activity .
- Assay Variability : Standardize conditions (e.g., pH 7.4 buffer, 37°C) across labs. Replicate studies with fresh stock solutions to rule out degradation .
- Structural Analogues : Compare with derivatives lacking the nitro group to isolate pharmacophoric contributions .
What are the stability considerations for long-term storage?
Q. Advanced Stability Studies
- Degradation Pathways : Nitro group reduction under light exposure. Store in amber vials at –20°C under argon .
- Accelerated Testing : Use LC-MS to monitor degradation products after 72 hours at 40°C/75% RH. Major degradants include demethylated benzodioxole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
